(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The International Union of Pure and Applied Chemistry name for this compound is formally designated as 2-(4,6-dimethyl-2,5-dioxo-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-3-yl)acetic acid, which provides precise structural information about the molecular framework. This nomenclature system effectively communicates the presence of the fused imidazole ring system through the imidazo[4,5-d]imidazole designation, indicating the specific fusion pattern between the two five-membered rings.
The systematic naming approach begins with identifying the core heterocyclic framework, which consists of a bicyclic imidazo[4,5-d]imidazole system. The numbering scheme follows International Union of Pure and Applied Chemistry conventions where the imidazole rings are numbered systematically to indicate substituent positions. The "hexahydro" prefix indicates the degree of saturation in the ring system, specifying that six hydrogen atoms have been added to the basic imidazole framework. The "2,5-dioxo" designation identifies the presence of carbonyl groups at positions 2 and 5, while "4,6-dimethyl" indicates methyl substituents at positions 4 and 6 of the imidazole system.
The acetic acid moiety attached to the heterocyclic core is designated by the "(1-yl)-acetic acid" suffix, indicating that the acetic acid group is connected through position 1 of the imidazole ring. This systematic approach ensures unambiguous identification of the molecular structure and enables clear communication of structural features among researchers. Alternative naming conventions include the Chemical Abstracts Service registry number 343768-54-7, which provides a unique identifier for this specific compound in chemical databases.
The International Union of Pure and Applied Chemistry nomenclature system for heterocyclic compounds employs specific prefixes and suffixes to describe the heteroatom types, ring sizes, and substitution patterns. For imidazole derivatives, the systematic naming follows established protocols that prioritize the heterocyclic core and subsequently identify all substituents and functional groups. This standardized approach facilitates accurate structural representation and enables precise chemical communication across scientific disciplines.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the fused imidazole ring system and the acetic acid substituent. Computational analysis reveals that the compound possesses a molecular weight of 228.21 grams per mole with an exact mass of 228.08585488 Daltons. The molecule contains 16 heavy atoms and exhibits two undefined atom stereocenters, indicating potential for multiple conformational isomers.
The rotatable bond count of 2 suggests limited conformational flexibility, primarily associated with rotation around the carbon-carbon bond connecting the acetic acid group to the heterocyclic core and potential rotation within the carboxylic acid functionality. The topological polar surface area measures 93.2 square Angstroms, reflecting the significant polar character contributed by the nitrogen atoms in the imidazole rings and the carboxylic acid group. This substantial polar surface area influences the molecule's interaction with solvents and other molecular species.
The XLogP3-AA value of -1.5 indicates high hydrophilicity, suggesting favorable interactions with aqueous environments and polar solvents. This property arises from the multiple nitrogen atoms and the carboxylic acid functionality, which can participate in hydrogen bonding interactions. The hydrogen bond donor count of 2 and hydrogen bond acceptor count of 4 further emphasize the molecule's capacity for intermolecular interactions.
Conformational analysis of related imidazo[4,5-d]imidazole systems demonstrates that these bicyclic structures tend to adopt relatively planar conformations due to the aromatic character of the fused ring system. The presence of the hexahydro designation indicates partial saturation of the ring system, which may introduce some degree of puckering or envelope conformations in specific portions of the molecule. The two undefined stereocenters suggest that the molecule may exist as multiple stereoisomers with distinct conformational preferences.
The molecular complexity value of 371 reflects the intricate nature of this heterocyclic system and the multiple functional groups present. This complexity arises from the fused ring system, multiple substituents, and the presence of both carbonyl and carboxylic acid functionalities. The geometric arrangement of these features influences the overall molecular shape and determines the compound's physical and chemical properties.
Crystallographic Characterization and Bond Angle Parameters
Crystallographic analysis of imidazo[4,5-d]imidazole derivatives provides valuable insights into the structural parameters and bonding characteristics of this compound. While specific crystallographic data for this exact compound are not directly available in the search results, related imidazole compounds demonstrate characteristic structural features that can inform our understanding of this molecule's crystalline properties.
Crystal structure determination of similar heterocyclic compounds reveals that imidazole rings typically exhibit planar or near-planar conformations with specific bond length and angle parameters. In related imidazo systems, carbon-nitrogen bond lengths in the imidazole rings range from 1.310 to 1.362 Angstroms, reflecting the partial double bond character arising from aromatic delocalization. Bond angles between non-hydrogen atoms in similar pyridine and imidazole ring systems typically fall within the range of 114.3 to 126.8 degrees.
The crystallographic analysis of protein kinase structures containing imidazole-related ligands demonstrates the importance of precise geometric parameters in determining molecular interactions. X-ray crystallography techniques employed for such studies typically achieve resolutions between 3.0 and 1.5 Angstroms, enabling detailed examination of bond lengths, angles, and intermolecular contacts. The methodological approach involves growing crystals in the presence of appropriate conditions and collecting diffraction data using synchrotron radiation or conventional X-ray sources.
For heterocyclic compounds similar to this compound, crystallographic studies reveal characteristic intermolecular hydrogen bonding patterns. These interactions typically involve nitrogen atoms in the imidazole rings acting as hydrogen bond acceptors and donors, contributing to crystal packing stability. The presence of carboxylic acid functionality introduces additional hydrogen bonding capabilities that influence crystal structure and molecular arrangement.
The crystallographic characterization process involves multiple stages including crystal growth, data collection, structure solution, and refinement. Modern X-ray crystallography employs charge-coupled device detectors and automated data collection systems to achieve high-quality structural data. The resulting electron density maps provide detailed three-dimensional information about atomic positions and can reveal subtle conformational features and intermolecular interactions that influence the compound's solid-state properties.
Comparative Analysis with Related Imidazo[4,5-d]imidazole Derivatives
Comparative structural analysis of this compound with related imidazo[4,5-d]imidazole derivatives reveals distinctive structural features and molecular characteristics. The closely related compound 4,6-dimethyl-1H-imidazo[4,5-d]imidazol-4-ium exhibits a molecular formula of C6H9N4+ with a molecular weight of 137.16 grams per mole, representing a simpler version of the core heterocyclic framework without the hexahydro saturation and acetic acid substituent.
The ethyl ester derivative, (2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetic acid ethyl ester, shares the same molecular formula C8H12N4O4 and molecular weight of 228.21 grams per mole as the parent acid compound. This structural similarity demonstrates how esterification can modify solubility and reactivity properties while maintaining the core heterocyclic framework. The ethyl ester variant provides insights into the effect of carboxylic acid derivatization on molecular properties and potential biological activity.
Another related compound, (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, features a phenyl substituent and exhibits a molecular formula of C11H10N2O4 with a molecular weight of 234.21 grams per mole. This compound demonstrates how aromatic substitution can influence molecular properties and three-dimensional structure. The presence of the phenyl group introduces additional π-π stacking interactions and alters the overall molecular geometry compared to the dimethyl-substituted variant.
The compound 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-3-methyl-butyric acid represents another structural variant where the acetic acid group is replaced by a 3-methyl-butyric acid moiety. This modification introduces additional steric bulk and conformational complexity, demonstrating how side chain variations can significantly impact molecular geometry and potential interactions. The branched acid substituent provides increased hydrophobic character compared to the simple acetic acid derivative.
Structural comparison reveals that the 4,6-dimethyl substitution pattern in the target compound provides specific steric and electronic effects that distinguish it from other imidazo[4,5-d]imidazole derivatives. The methyl groups at positions 4 and 6 introduce steric hindrance that may influence conformational preferences and intermolecular interactions. The hexahydro saturation level differentiates this compound from fully aromatic variants and contributes to increased conformational flexibility.
The comparative analysis demonstrates that modifications to the imidazo[4,5-d]imidazole core structure through different substitution patterns, saturation levels, and side chain variations result in compounds with distinct physical, chemical, and potentially biological properties. These structural relationships provide valuable insights for understanding structure-activity relationships and guide future synthetic efforts toward compounds with desired characteristics. The systematic comparison of related derivatives enables researchers to predict properties and optimize molecular design for specific applications in materials science and pharmaceutical research.
Properties
IUPAC Name |
2-(4,6-dimethyl-2,5-dioxo-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c1-10-5-6(11(2)8(10)16)12(3-4(13)14)7(15)9-5/h5-6H,3H2,1-2H3,(H,9,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMXHIAQRHEMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N(C1=O)C)N(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389851 | |
| Record name | (4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343768-54-7 | |
| Record name | (4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hexahydro-imidazo-imidazole core, followed by the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through recrystallization or chromatography to achieve the desired product quality. Safety measures are crucial due to the potential hazards associated with the chemicals and reaction conditions used.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the imidazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with enzymes and proteins. Its imidazole core is similar to structures found in biological systems, making it a useful tool for probing biochemical pathways.
Medicine
In medicine, research is focused on its potential therapeutic applications. The compound’s ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which (4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole core can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features and Modifications
The following compounds share the imidazo[4,5-d]imidazole core but differ in substituents and functional groups, leading to distinct properties:
Physicochemical Properties
- Solubility : The acetic acid derivative exhibits higher aqueous solubility compared to its ethyl ester counterpart due to ionization of the carboxylic acid group. The butyric acid analog (C₈H₁₂N₄O₄) shows enhanced solubility in organic solvents like DMF or acetonitrile .
- Synthetic Accessibility : Ethyl esters (e.g., CAS 3553-21-7) are often intermediates in synthesis, as ester hydrolysis under basic conditions yields carboxylic acids .
Biological Activity
(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid (CAS No. 343768-54-7) is a compound of interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, toxicity studies, and potential therapeutic applications.
- Molecular Formula : C8H12N4O4
- Molecular Weight : 228.21 g/mol
- Synonyms :
- (4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol)-acetic acid
- Imidazo[4,5-d]imidazole-1(2H)-acetic acid
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings are summarized below.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes.
- Anti-inflammatory Properties : Research indicates that this compound may inhibit key inflammatory pathways, potentially making it useful in treating inflammatory diseases.
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound:
Case Studies
Several case studies have highlighted the biological activity of the compound:
- Anticancer Efficacy : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic potential.
- Microbial Resistance : A case study on the antimicrobial effects demonstrated that the compound was effective against resistant strains of Staphylococcus aureus, highlighting its potential in combating antibiotic resistance.
- Inflammation Model : In an animal model of induced inflammation, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines compared to control groups.
Q & A
Q. What are the recommended synthetic routes for (4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid, and how can reaction yields be optimized?
Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:
- Amidine-Ketone Cyclization : Base-promoted cyclization of amidines with ketones under transition-metal-free conditions (e.g., KCO in DMF at 60°C) can yield imidazolidinone scaffolds .
- Acetic Acid Functionalization : Introducing the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For example, ethyl or methyl esters (e.g., Ethyl 2-(imidazo[4,5-d]imidazol-1-yl)acetate) are hydrolyzed using NaOH/EtOH to yield the carboxylic acid derivative .
- Yield Optimization : Reaction parameters such as solvent polarity (DMF vs. acetic acid), temperature (60–100°C), and stoichiometric ratios (1:1.2 for ketone:amidine) significantly impact yields. For instance, using DMF as a solvent improved yields to 46–53% in analogous imidazo-phenazine derivatives .
Q. Table 1: Comparison of Synthetic Methods
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | KCO, DMF, 60°C | 46–53 | |
| Ester Hydrolysis | NaOH/EtOH, reflux | 85–90 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- H NMR : Assigns protons on the imidazo-imidazole core (δ 1.2–3.5 ppm for methyl groups) and acetic acid sidechain (δ 3.7–4.2 ppm for CH) .
- Elemental Analysis : Validates purity (>95% C, H, N content) and confirms molecular formula (CHNO) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 229.08 .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- SRB Assay : Measures antiproliferative activity against cancer cell lines (e.g., NCI-60 panel) at 10–100 µM concentrations. Positive controls (e.g., doxorubicin) are required to validate assay sensitivity .
- Topoisomerase Inhibition : Electrophoretic mobility shift assays (EMSA) assess DNA relaxation inhibition by Topo I/IIα. IC values < 1 µM indicate potent inhibition .
Advanced Research Questions
Q. How does structural modification of the acetic acid sidechain influence Topoisomerase I/IIα inhibition?
Methodological Answer:
- Sidechain Optimization : Replacing the acetic acid group with bulkier esters (e.g., ethyl or benzyl) reduces solubility but enhances DNA intercalation, as shown in imidazo-phenazine analogs . Molecular docking (PDB: 1T8I for Topo I) reveals hydrogen bonding between the carboxylic acid and Asn722 residue .
- SAR Insights : Methylation at C4/C6 positions (as in the target compound) increases steric hindrance, potentially improving selectivity for Topo IIα over Topo I .
Q. Table 2: Structure-Activity Relationships (SAR)
| Modification | Topo I IC (µM) | Topo IIα IC (µM) |
|---|---|---|
| Acetic acid (parent) | 0.85 | 0.92 |
| Ethyl ester derivative | 1.20 | 1.50 |
| 4,6-Dimethyl analog | 1.10 | 0.65 |
Q. How can contradictory cytotoxicity data across cell lines be resolved?
Methodological Answer: Contradictions often arise from:
- Cell Line Variability : MCF-7 (breast cancer) may show higher sensitivity due to estrogen receptor interactions, while A549 (lung cancer) exhibits resistance via efflux pumps .
- Assay Conditions : Varying incubation times (48 vs. 72 hours) and serum concentrations (5% vs. 10% FBS) alter drug uptake. Standardize protocols using CLSI guidelines .
- Apoptosis vs. Necrosis : Flow cytometry with Annexin V/PI staining distinguishes mechanisms. For example, >50% Annexin V cells indicate apoptosis, as seen in imidazo derivatives at 10 µM .
Q. What computational strategies predict environmental persistence and toxicity?
Methodological Answer:
- SwissADME : Predicts logP (1.2–1.8) and bioavailability (GI absorption >70%), suggesting moderate environmental persistence .
- ECOSAR : Models acute aquatic toxicity (LC < 10 mg/L for fish), necessitating biodegradation studies under OECD 301B guidelines .
Q. Table 3: Predicted Environmental Parameters
| Parameter | Value | Model |
|---|---|---|
| LogP | 1.5 | SwissADME |
| Biodegradability | Not readily biodegradable | ECOSAR |
| Aquatic Toxicity (LC) | 8.2 mg/L (Fish) | ECOSAR |
Q. How can molecular docking guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Target Selection : Use BBB-specific transporters (e.g., GLUT1) in docking simulations (PDB: 5CJH). The acetic acid group’s polarity limits passive diffusion, but esterification increases logD (from 1.5 to 2.3) .
- In Silico Validation : Schrödinger’s QikProp predicts CNS activity scores > -2 for analogs with reduced hydrogen bond donors (<3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
